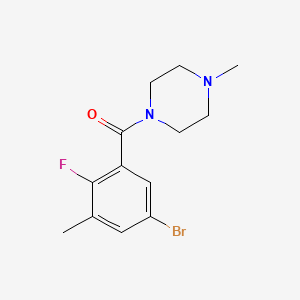

(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone

CAS No.: 2635937-17-4

Cat. No.: VC11666434

Molecular Formula: C13H16BrFN2O

Molecular Weight: 315.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2635937-17-4 |

|---|---|

| Molecular Formula | C13H16BrFN2O |

| Molecular Weight | 315.18 g/mol |

| IUPAC Name | (5-bromo-2-fluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C13H16BrFN2O/c1-9-7-10(14)8-11(12(9)15)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | DXMZRCYBPOXKMW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1F)C(=O)N2CCN(CC2)C)Br |

| Canonical SMILES | CC1=CC(=CC(=C1F)C(=O)N2CCN(CC2)C)Br |

Introduction

(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound featuring a phenyl ring with bromine, fluorine, and methyl substituents, linked to a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity, particularly in targeting neurological and psychiatric disorders.

Synthesis and Industrial Production

The synthesis of (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. In industrial settings, large-scale batch reactors are used under controlled conditions to ensure high yield and purity. Automation plays a crucial role in maintaining precise control over reaction parameters.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity and purity of (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone. These methods provide detailed structural information and help in assessing the compound's quality.

Biological Activity and Applications

The biological activity of (5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is believed to involve interaction with specific receptors or enzymes, modulating signaling pathways and enzymatic activity. This interaction can lead to various physiological responses, making it a valuable intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and psychiatric disorders.

Stability and Chemical Reactions

The compound exhibits stability under standard laboratory conditions but may react under extreme conditions or in the presence of strong acids or bases. It can undergo various chemical transformations, often requiring specific bases or acids to facilitate desired outcomes while minimizing side reactions.

Data Table: Spectroscopic Techniques for Characterization

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation and purity assessment |

| IR | Functional group identification and purity assessment |

| MS | Molecular weight determination and purity assessment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume